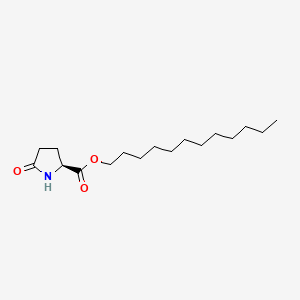

Dodecyl 5-oxo-L-prolinate

Description

Structural Context and Significance within Amino Acid Derivatives

Dodecyl 5-oxo-L-prolinate's chemical structure is characterized by a 12-carbon dodecyl chain linked to a 5-oxo-L-proline group. ontosight.ai The L-proline component is a cyclic amino acid, and in this derivative, its amino group has cyclized to form a lactam, specifically a pyroglutamate (B8496135) moiety. researchgate.netwikipedia.org This pyroglutamic acid structure is a key feature, providing a rigid, chiral backbone to the molecule. researchgate.net The ester linkage to the dodecyl group, a long-chain fatty alcohol, introduces a significant hydrophobic character to the molecule.

The combination of the hydrophilic pyroglutamate head and the lipophilic dodecyl tail gives this compound amphiphilic properties, meaning it has an affinity for both water and oil. This dual nature is central to its function in various applications. As a derivative of a natural amino acid, it is often considered for applications where biocompatibility and biodegradability are desirable. frontiersin.orgnih.gov

The structural properties of this compound are summarized in the table below:

| Property | Value |

| IUPAC Name | dodecyl (2S)-5-oxopyrrolidine-2-carboxylate |

| Molecular Formula | C17H31NO3 |

| Molecular Weight | 297.40 g/mol |

| CAS Number | 22794-26-9 |

| Appearance | Brown powder |

Data sourced from multiple references. lookchem.comchemnet.com

Interdisciplinary Relevance in Contemporary Chemical Science

The unique molecular structure of this compound underpins its relevance across several disciplines. Its amphiphilic nature makes it an effective emulsifier and surfactant, properties that are highly valued in the formulation of cosmetics and personal care products. ontosight.aichemicalbook.com In this context, it also functions as a moisturizing and conditioning agent for skin and hair. ontosight.ai

In the broader field of materials science, research into related amino acid esters has explored their potential as corrosion inhibitors. While specific studies on this compound in this area are less common, the principles of surface interaction and film formation are applicable.

Furthermore, the parent molecule, L-pyroglutamic acid, and its derivatives are recognized as valuable chiral synthons in asymmetric synthesis. researchgate.net They serve as starting materials for the creation of complex, biologically active molecules. researchgate.net Research has shown that various L-pyroglutamic acid esters exhibit significant biological activities, including antifungal and anti-inflammatory properties. nih.gov For instance, certain esters have demonstrated potent antifungal activity against plant pathogens like Phytophthora infestans. nih.gov This opens avenues for the development of new agrochemicals. frontiersin.orgnih.gov

The study of pyroglutamic acid derivatives also extends to biochemistry and medicine. The conversion of pyroglutamate to glutamate (B1630785) is a step in the gamma-glutamyl cycle, a key metabolic pathway. nih.gov Derivatives of pyroglutamic acid are being investigated for a range of potential therapeutic applications. ontosight.ai

The interdisciplinary applications are further detailed in the following research findings table:

| Field | Research Finding |

| Cosmetic Science | Acts as a lipophilic moisturizer with a delayed and remnant effect, and can function as a viscosity-control agent. chemicalbook.com |

| Agricultural Science | L-pyroglutamic acid esters have shown significant antifungal activity against various plant pathogens. frontiersin.orgnih.gov |

| Biochemistry | Derivatives of 5-oxo-L-proline are studied for their potential roles in drug delivery systems and as tools for investigating cellular processes. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-14-21-17(20)15-12-13-16(19)18-15/h15H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXPPCPJEYUQFQ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018272 | |

| Record name | Dodecyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22794-26-9, 75444-31-4 | |

| Record name | Lauryl PCA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22794-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl PCA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022794269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl pyroglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecyl 5-oxo-DL-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29C5O2BJYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Chemical Modifications

Direct Esterification Routes for Dodecyl 5-oxo-L-prolinate

Direct esterification methods are a primary strategy for the synthesis of this compound. These routes involve the formation of an ester bond between the carboxylic acid group of L-pyroglutamic acid and the hydroxyl group of dodecanol (B89629).

Conventional Synthetic Approaches

Conventional methods for the synthesis of this compound often employ a two-step chemo-enzymatic process to overcome challenges such as the poor solubility of L-pyroglutamic acid in non-polar solvents. researchgate.netnih.gov This strategy first involves the synthesis of a short-chain alkyl ester of pyroglutamic acid, such as ethyl or methyl pyroglutamate (B8496135), which exhibits improved solubility. researchgate.net This intermediate is then subjected to a transesterification reaction with dodecanol.

Step 1: Formation of Alkyl Pyroglutamate L-Pyroglutamic acid is esterified with a short-chain alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions.

Step 2: Enzymatic Transesterification The resulting alkyl pyroglutamate is then reacted with dodecanol in the presence of a lipase (B570770) to yield this compound.

Chemical catalysis using an acidic ion-exchange resin, such as Amberlyst IR120H, has also been explored for the transesterification step. nih.govresearchgate.net However, comparative studies have indicated that the lipase-catalyzed reaction provides higher molar yields. nih.govresearchgate.net For instance, one study reported a 79% yield with CALB versus 69% with the ion-exchange resin under similar conditions. nih.gov

Carbodiimide-Mediated Coupling Strategies

Carbodiimide-mediated coupling represents an alternative route for the direct esterification of L-pyroglutamic acid with dodecanol. This method is a cornerstone of peptide synthesis and can be effectively adapted for ester formation. The reaction is typically facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The general mechanism involves the activation of the carboxylic acid group of L-pyroglutamic acid by the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of dodecanol, leading to the formation of the desired ester and a urea (B33335) byproduct.

To enhance the efficiency of the reaction and suppress potential side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often incorporated. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement, but still highly reactive towards the alcohol. While specific documented procedures for applying this method to this compound are not prevalent in the literature, the established principles of carbodiimide chemistry provide a viable synthetic pathway.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. Key areas of focus include the use of biocatalysts, the reduction or elimination of hazardous solvents, and ensuring the sustainability of the process through catalyst recycling.

Organocatalytic Systems Utilizing L-Proline and its Analogues

Enzymes are a prime example of highly efficient and specific organocatalysts. As detailed previously, lipases, particularly Candida antarctica lipase B (CALB), are extensively used in the synthesis of pyroglutamic acid esters. researchgate.netnih.gov The enzymatic approach offers mild reaction conditions, high yields, and excellent chemo- and regioselectivity, aligning perfectly with green chemistry principles. Research has optimized various parameters for this biocatalytic reaction.

| Parameter | Optimal Condition | Yield | Reference |

| Enzyme | Candida antarctica lipase B (10% w/w) | 65-70% | researchgate.net |

| Substrate Ratio | 1:5 (Ethyl pyroglutamate:Fatty alcohol) | 65-70% | researchgate.net |

| Temperature | 60°C | >98% (conversion) | google.com |

| Catalyst | Candida antarctica B lipase | 73% (formation) | nih.govresearchgate.net |

Beyond enzymes, L-proline and its derivatives have emerged as versatile and environmentally benign organocatalysts for various asymmetric reactions. universite-paris-saclay.frresearchgate.net While direct application of L-proline as a catalyst for the esterification of pyroglutamic acid is not widely reported, its known ability to activate substrates through enamine or iminium ion formation suggests potential for developing novel, metal-free catalytic systems for this transformation. researchgate.net

Development of Solvent-Free and Aqueous Reaction Environments

A major goal of green chemistry is to minimize the use of volatile and toxic organic solvents. In the synthesis of this compound, significant progress has been made in developing solvent-free reaction conditions. google.com

One patented process describes the enzymatic esterification of pyroglutamic acid derivatives with fatty alcohols, including dodecanol, without any solvent. google.com The reaction is conducted under reduced pressure (vacuum) at temperatures around 60°C. google.com The vacuum helps to remove the short-chain alcohol (e.g., ethanol) or water formed during the reaction, which drives the equilibrium towards the product, resulting in high conversion rates (over 98%). google.com

The development of reactions in aqueous media is another key green chemistry strategy. ru.nl While the hydrophobic nature of dodecanol presents challenges for a fully aqueous system, the use of surfactant-like catalysts such as p-dodecylbenzenesulfonic acid (DBSA) has been shown to effectively promote reactions in water for other syntheses. acs.orgresearchgate.net Similarly, L-proline has been used as a catalyst in aqueous ethanol (B145695) for other multicomponent reactions, highlighting the possibility of developing greener solvent systems for the synthesis of this compound. researchgate.netrsc.org

Catalyst Recyclability and Sustainability Metrics

Another innovative approach to catalyst recyclability involves anchoring the catalytic species to magnetic nanoparticles. For instance, dodecyl benzenesulfonic acid functionalized silica-coated magnetic nanoparticles have been developed as a catalyst that can be efficiently recovered using an external magnet. acs.org While not yet applied to this compound synthesis, this technology represents a promising avenue for creating easily recyclable catalytic systems.

Biocatalytic Pathways for Pyroglutamic Acid Ester Formation

Biocatalytic methods, particularly those employing lipases, have been explored for the synthesis of pyroglutamic acid esters due to their high selectivity and mild reaction conditions. The synthesis of this compound, also known as pyroglutamate lauroyl ester, has been successfully achieved through enzymatic pathways. researchgate.netnih.gov

A commonly employed and advantageous strategy is a two-step process that utilizes a short-chain alkyl ester of pyroglutamic acid as an intermediate. researchgate.netresearchgate.netresearchgate.net This approach circumvents the poor solubility of free pyroglutamic acid in many organic solvents. researchgate.net The first step involves the chemical synthesis of an intermediate, such as methyl pyroglutamate or ethyl pyroglutamate. The second step is a lipase-catalyzed alcoholysis (transesterification) reaction where the short-chain alkyl group is exchanged for the dodecyl group from dodecanol (lauroyl alcohol). researchgate.netresearchgate.net

Optimized conditions for the lipase-catalyzed synthesis often involve using acetonitrile (B52724) as the solvent and an excess of the fatty alcohol. researchgate.net For instance, satisfactory yields between 65% and 70% for octyl, decyl, and dodecyl esters of pyroglutamic acid were obtained within 24 hours using a 10% (w/w) concentration of Candida antarctica lipase and a 1:5 molar ratio of ethyl pyroglutamate to fatty alcohol. researchgate.net Solvent-free systems under reduced pressure have also been developed, achieving high conversion rates (>95%) for the synthesis of lauryl pyroglutamate from a mixture of ethyl pyroglutamate and pyroglutamic acid with dodecanol at 60°C. google.com

| Catalyst | Substrate(s) | Solvent/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B | Methyl pyroglutamate, Dodecanol | Acetonitrile | 6 h | 73% | researchgate.net, nih.gov |

| Candida antarctica lipase B | Ethyl pyroglutamate, Dodecanol | Acetonitrile, 1:5 molar ratio | 24 h | ~65-70% | researchgate.net |

| Novozym 435 (Immobilized C. antarctica lipase B) | Ethyl pyroglutamate/Pyroglutamic acid mix, Lauryl alcohol | Solvent-free, 60°C, 20 mbar | 8 h | 97% | google.com |

Designed Derivatization of the Pyrrolidone Ring and Dodecyl Chain

Strategic modifications of the this compound structure are undertaken to alter its physicochemical properties. These modifications can be targeted at the pyrrolidone ring, specifically the nitrogen atom, or at the dodecyl alkyl chain.

The nitrogen atom of the pyroglutamate lactam is an amide and is therefore relatively unreactive, making its functionalization challenging. thieme-connect.de Direct acylation with reagents like benzoyl chloride or benzyl (B1604629) chloroformate under standard conditions results in low yields (around 20%). thieme-connect.de

More effective methods have been developed to achieve N-acylation. One successful strategy involves the use of zirconium-based catalysts for the direct N-acylation of pyroglutamic acid esters with unactivated carboxylic acids. researchgate.net For the N-acylation of methyl pyroglutamate with palmitic acid, zirconium(IV) propoxide [Zr(propoxide)4] in mesitylene (B46885) at reflux gave yields up to 97%. researchgate.net Zirconyl chloride octahydrate (ZrOCl2·8H2O) was also identified as a stable and effective catalyst for this transformation. researchgate.net This method provides a direct route to N-acyl pyroglutamates, including the drug aniracetam, which was synthesized in 84% yield. researchgate.net

Another established method for preparing N-acylpyroglutamic esters is to react N-trimethylsilylpyroglutamic esters with acid chlorides. researchgate.net The silylation of the lactam nitrogen enhances its nucleophilicity, facilitating the subsequent acylation. The general synthesis of N-acyl prolines often proceeds via the Schotten-Baumann reaction, where an amino acid is reacted with an acyl chloride in the presence of a base. researchgate.netnih.gov For pyroglutamates, protection of the carboxylic acid as a tert-butyl ester allows for efficient N-acylation using an acyl chloride in the presence of triethylamine (B128534) and dimethylaminopyridine. unimore.it

Besides acylation, N-alkylation of the lactam nitrogen can be performed. mdpi.com This typically requires a basic environment, for example using methyl iodide with sodium bicarbonate or lithium bis(trimethylsilyl)amide (LiHMDS) in DMF. mdpi.com

| Catalyst/Reagent System | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Zr(propoxide)4 (10 mol%) | Methyl pyroglutamate, Palmitic acid | Mesitylene, Reflux | 97% | researchgate.net |

| ZrOCl2·8H2O | Various lactams and carboxylic acids | - | 57–97% | researchgate.net |

| Acyl chloride, Triethylamine, DMAP | 5-Oxo-pyrrolidine-2-carboxylic acid tert-butylester | Dichloromethane, 30°C | - | unimore.it |

The properties of pyroglutamic acid esters can be fine-tuned by systematically altering the length and structure of the alkyl ester chain. Lipase-catalyzed synthesis has proven to be a versatile method for producing a range of these esters.

Research has demonstrated the successful synthesis of pyroglutamic acid esters with varying medium-chain fatty alcohols, including octyl, decyl, and dodecyl alcohols. researchgate.net Using ethyl pyroglutamate as the starting material and Candida antarctica lipase as the catalyst, these esters were obtained in comparable and satisfactory yields, generally between 65% and 70%, after 24 hours of reaction time. researchgate.net This indicates that the enzymatic process is tolerant to variations in the chain length of the alcohol nucleophile.

A patented enzymatic process also describes the synthesis of various pyroglutamic acid esters using Novozym 435 in a solvent-free system. google.com This method was applied to produce esters from alcohols with different chain lengths, such as octanol (B41247) and lauryl alcohol (dodecanol), achieving high yields (>95%) in 24 hours. google.com The synthesis of l-pyroglutamic acid analogues with a wide variety of ester groups has been explored, leading to compounds with diverse biological activities. nih.gov This body of work underscores the feasibility of systematically modifying the alkyl moiety to generate a library of this compound analogues with tailored properties.

| Alcohol | Ester Product | Catalyst | Yield (after 24h) | Reference |

|---|---|---|---|---|

| Octanol | Octyl 5-oxo-L-prolinate | Candida antarctica lipase | ~65-70% | researchgate.net |

| Decanol | Decyl 5-oxo-L-prolinate | Candida antarctica lipase | ~65-70% | researchgate.net |

| Dodecanol | This compound | Candida antarctica lipase | ~65-70% | researchgate.net |

| Octanol | Octyl 5-oxo-L-prolinate | Novozym 435 | >98% | google.com |

| Lauryl Alcohol (Dodecanol) | This compound | Novozym 435 | >98% | google.com |

Maintaining and controlling the stereochemistry of pyroglutamic acid derivatives is crucial, as the biological activity of chiral molecules often depends on their specific configuration. The synthesis of this compound starts from L-pyroglutamic acid, preserving the (S)-configuration at the C2 position. uni-stuttgart.de However, creating additional stereocenters on the pyrrolidone ring or controlling the stereochemistry during synthesis requires sophisticated asymmetric strategies.

A significant advancement is the stereodivergent synthesis of chiral pyroglutamic acid esters using silver catalysis. rsc.orgrsc.org This method involves the asymmetric conjugate addition of glycine (B1666218) imine esters to β-substituted α,β-unsaturated perfluorophenyl esters, followed by lactamization. rsc.orgrsc.org By selecting the appropriate combination of ligand enantiomer and alkene geometry, all four possible stereoisomers of the resulting pyroglutamic acid ester, which contains two adjacent stereocenters, can be accessed with high diastereo- and enantioselectivity. rsc.orgrsc.org

Other approaches to achieve chiral control include:

Radical Additions: Diastereoselective radical additions to α-methylene-γ-alkyl-γ-butyrolactams have been used to synthesize chiral pyroglutamic acid derivatives. The stereoselectivity (cis or trans) can be controlled by the choice of N-protecting group and the use of Lewis acids. nih.govbeilstein-journals.orgnih.gov

Substrate-Controlled Fluorination: Electrophilic fluorination of enolates derived from enantiomerically pure pyroglutamic acid derivatives can proceed with complete diastereoselectivity, yielding trans-substituted products. acs.orgacs.org

Carbonyl Catalysis: Direct asymmetric conjugate addition of unprotected glycinates to α,β-unsaturated esters can be achieved using chiral pyridoxal-based catalysts, leading to chiral pyroglutamic acid derivatives after in situ lactamization. thieme-connect.com

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-glutamic acid, to synthesize more complex chiral targets. uni-stuttgart.de L-proline itself can be synthesized from L-5-oxoproline esters, demonstrating the preservation and manipulation of chirality within this family of compounds. uni-stuttgart.de

These methods provide a powerful toolkit for the synthesis of not only this compound but also a wide array of stereochemically defined analogues, which is essential for investigating structure-activity relationships.

Chemical Reactivity and Comprehensive Mechanistic Investigations

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkage in Dodecyl 5-oxo-L-prolinate is susceptible to hydrolysis, a reaction that cleaves the molecule into dodecanol (B89629) and 5-oxo-L-proline. This process can be initiated by chemical or enzymatic means, with the kinetics and mechanism being highly dependent on the reaction conditions.

The hydrolysis of esters is fundamentally influenced by the pH of the aqueous environment. masterorganicchemistry.comscience.gov The reaction can be catalyzed by both acids and bases.

In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. masterorganicchemistry.comoup.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide (dodecanol) and forming the carboxylic acid (5-oxo-L-proline). In the alkaline medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion. oup.com

Table 1: Illustrative pH Dependence of Ester Hydrolysis Rate

| Ester Substrate | pH | Relative Hydrolysis Rate | Reference |

| Alkyl Benzoate | 5.6 | Low | wur.nl |

| Alkyl Benzoate | 7.2 | Moderate | wur.nl |

| Alkyl Squaramate | 9.0 | High | mdpi.com |

| Alkyl Squaramate | >10 | Very High | mdpi.com |

This table provides a generalized illustration of the effect of pH on ester hydrolysis based on data for analogous compounds, as specific kinetic data for this compound is not available.

Esterases, particularly lipases, are a class of enzymes that catalyze the hydrolysis of ester bonds. dcu.ie These biocatalysts are known to act on a wide range of substrates, including long-chain fatty acid esters. The synthesis of dodecyl pyroglutamate (B8496135) can be catalyzed by lipases, which implies that these enzymes can also catalyze the reverse reaction, i.e., hydrolysis.

The enzymatic hydrolysis of esters typically follows Michaelis-Menten kinetics, where the enzyme and substrate form a complex, followed by the catalytic step and release of the products. nih.gov The rate of enzymatic hydrolysis is influenced by several factors, including enzyme concentration, temperature, and pH. The pH of the medium is particularly crucial as it affects the ionization state of amino acid residues in the enzyme's active site, which in turn influences substrate binding and catalytic activity. wur.nl

Lipases from different microbial sources, such as Candida antarctica and Pseudomonas cepacia, have been shown to be effective in catalyzing reactions involving pyroglutamic acid esters. Studies on the hydrolysis of other long-chain esters by lipases have shown that the optimal pH for activity can vary. For example, Candida rugosa lipase (B570770) exhibits a preference for hydrolyzing shorter-chain esters at acidic pH and longer-chain esters at neutral pH. wur.nl

Table 2: Representative Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Fatty Acid Esters

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Candida antarctica Lipase B (CALB) | Pentaerythritol Tetrapalmitate | 0.1 | 1.8 | 18000 | nih.gov |

| Candida antarctica Lipase B (CALB) | Pentaerythritol Tetrastearate | - | - | - | nih.gov |

| Porcine Pancreas Lipase (PPL) | Pentaerythritol Tetrapalmitate | 0.2 | 0.9 | 4500 | nih.gov |

| Porcine Pancreas Lipase (PPL) | Pentaerythritol Tetrastearate | 0.3 | 0.8 | 2667 | nih.gov |

This table presents kinetic data for the hydrolysis of long-chain fatty acid esters by lipases and serves as an illustrative example of the kinetic parameters involved in such enzymatic reactions. Specific kinetic data for the hydrolysis of this compound was not available.

Reaction Pathways Involving the 5-Oxo-L-Proline Cyclic Amide

The 5-oxo-L-proline (pyroglutamic acid) moiety contains a cyclic amide (a lactam) that can undergo various chemical transformations, including ring-opening and reactions at the amide nitrogen or the adjacent carbon atoms.

The lactam ring of the 5-oxo-L-proline unit can be opened under certain conditions to yield a derivative of glutamic acid. This ring-opening can be achieved through chemical or enzymatic means.

For instance, the deamidation of glutamine, an amino acid with a side-chain amide, can lead to the formation of pyroglutamic acid through an intramolecular nucleophilic attack of the α-amino group on the side-chain amide, with the elimination of ammonia. wur.nl This cyclization is a reversible process, and the equilibrium can be influenced by factors such as pH and temperature.

In a similar fashion, N-protected pyroglutamic acid can undergo nucleophilic ring-opening. For example, N-Boc-pyroglutamate can react with various nucleophiles, such as alcohols and amines, to yield the corresponding glutamic acid derivatives. This reactivity highlights the potential for the pyroglutamate ring to be opened, providing a pathway to linear glutamic acid structures.

The cyclic amide of the 5-oxo-L-proline moiety offers several sites for chemical modification. The nitrogen atom of the amide can be functionalized, and the carbon atoms of the ring can also participate in reactions.

One common transformation is the N-alkylation or N-acylation of the pyroglutamate ring. The Mitsunobu reaction, for example, provides an efficient method for the N-alkylation and N-acylation of pyroglutamates.

The carbon atoms in the pyroglutamate ring can also be sites of reaction. Aldol reactions have been reported at the 4-position of the pyroglutamate ring, allowing for the introduction of various arylmethyl groups. Furthermore, pyroglutamic acid-derived synthons can undergo cyclopropanation reactions, demonstrating the versatility of this scaffold in organic synthesis.

Interactions with Supramolecular Assemblies and Chemical Interfaces

Membrane Interaction Dynamics and Permeation Facilitation Mechanisms

The efficacy of Dodecyl 5-oxo-L-prolinate as a transdermal permeation enhancer is rooted in its dynamic interactions with the lipid matrix of the stratum corneum. These interactions are designed to be transient, reversibly lowering the skin's barrier resistance to facilitate the passage of therapeutic or cosmetic agents. researchgate.netresearchgate.net

The primary barrier of the skin is the stratum corneum (SC), which consists of protein-rich dead cells (corneocytes) embedded in a continuous extracellular lipid matrix. opendermatologyjournal.comnih.gov This lipid matrix is highly organized into lamellar bilayers composed mainly of ceramides, cholesterol, and free fatty acids. opendermatologyjournal.comresearchgate.net This ordered structure is crucial for preventing water loss and blocking the entry of foreign substances. researchgate.net

This compound functions by disrupting this highly ordered lipid organization. As a surfactant, it inserts its dodecyl tail into the hydrophobic regions of the lipid bilayers, while its polar head interacts with the hydrophilic lipid head groups. This intercalation increases the fluidity of the lipid matrix and disorders the tightly packed lamellar structures. Studies on similar surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have shown that they specifically disorganize the long lamellar structure within the stratum corneum, which is believed to be a key mechanism in impairing the skin's barrier function. nih.govnih.gov The concentration-dependent action of dodecyl-L-pyroglutamate on the structure of human stratum corneum has been directly examined, confirming its role as a lipophilic permeation enhancer. researchgate.net This disruption creates transient pathways through which other molecules can more easily permeate the skin.

A critical feature of chemical permeation enhancers is the reversibility of their action. researchgate.net The modulation of the stratum corneum's barrier by this compound is a transient and reversible process. researchgate.net This means that after the compound is removed or its concentration decreases, the lipid matrix can reorganize, and the natural barrier function of the skin is restored. This reversibility is crucial for maintaining skin integrity and preventing long-term damage.

The kinetics of this process involve a dynamic equilibrium where enhancer molecules partition between the applied formulation and the lipid bilayers of the stratum corneum. The speed of both the disruption and the subsequent recovery of the barrier depends on the physicochemical properties of the enhancer and its concentration. The changes in the solvation of polymer groups that accompany precipitation events can lead to reversible changes in the surrounding environment, a principle that applies to the interaction of amphiphiles with biological interfaces. researchgate.net The ability to form reversible networks is a key feature of supramolecular systems, allowing for dynamic adaptation and recovery. mdpi.comnih.gov

Surface Activity and Amphiphilic Behavior

The dual hydrophilic-hydrophobic nature of this compound defines its behavior as a surfactant. This amphiphilicity drives it to accumulate at interfaces, such as the boundary between air and water or oil and water, where it can effectively lower interfacial energy. researchgate.net

In aqueous solutions, surfactant molecules like this compound exhibit a phenomenon known as micellization. At low concentrations, the molecules exist primarily as individual monomers. biolinscientific.com However, as the concentration increases, it reaches a specific threshold known as the Critical Micelle Concentration (CMC). biolinscientific.comsigmaaldrich.com Above the CMC, the molecules spontaneously self-assemble into organized aggregates called micelles. sigmaaldrich.commpg.de In these structures, the hydrophobic dodecyl tails cluster together to form a core that is shielded from the water, while the hydrophilic pyroglutamate (B8496135) heads form an outer shell that interacts with the aqueous environment. nih.govorientjchem.org

The CMC is a fundamental parameter that indicates the efficiency of a surfactant; a lower CMC value suggests that less surfactant is needed to form micelles and saturate interfaces. sigmaaldrich.com While the specific CMC value for this compound is not detailed in the available literature, studies on similar amino acid-based surfactants show they possess comparable surface-active properties. researchgate.net The formation of micelles is a key aspect of how surfactants can solubilize poorly soluble substances by enclosing them in the micellar core. researchgate.net

Table 1: Key Parameters in Micellization Characterization

| Parameter | Definition | Significance |

|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration of a surfactant above which micelles spontaneously form. sigmaaldrich.com | A lower CMC indicates greater efficiency and stability of the micelles. It is a guide to the detergent's hydrophobic binding strength. sigmaaldrich.com |

| Aggregation Number | The average number of individual surfactant molecules that make up a single micelle. sigmaaldrich.com | Influences the size and solubilization capacity of the micelle. |

| Hydrophile-Lipophile Balance (HLB) | A measure of the degree to which a surfactant is hydrophilic or lipophilic. sigmaaldrich.com | Determines the surfactant's suitability for different applications, such as emulsifying oil in water or water in oil. |

| Cloud Point Temperature | The temperature at which a non-ionic detergent solution becomes cloudy due to the formation of large aggregates. sigmaaldrich.com | Relevant for formulation stability and can be used in purification processes. |

A primary function of surfactants is their ability to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. biolinscientific.com this compound molecules achieve this by adsorbing at the interface, where their presence disrupts the cohesive energy between the solvent molecules. biolinscientific.com For example, at an air-water interface, the surfactant molecules align with their hydrophobic tails pointing towards the air and their hydrophilic heads towards the water, effectively weakening the hydrogen-bonding network at the surface.

The reduction in surface tension increases as the concentration of the surfactant rises, up until the CMC is reached. At the CMC, the interface becomes saturated with surfactant monomers, and any further additions result in the formation of micelles in the bulk solution, causing the surface tension to remain at a constant low value. biolinscientific.com This property is fundamental to the emulsifying, wetting, and foaming actions of surfactants. researchgate.net

Investigation of Self-Assembled Structural Formation

The formation of micelles is the most common example of self-assembly for amphiphilic molecules like this compound in an aqueous medium. acs.org However, beyond simple spherical micelles, surfactants can form a variety of other supramolecular structures. The specific morphology of these aggregates is influenced by factors such as the surfactant's concentration, temperature, pH, and the ionic strength of the solution. orientjchem.orgacs.orgresearchgate.net

Depending on these conditions, this compound could potentially form other self-assembled structures, including:

Rod-like or Worm-like Micelles: Elongated, cylindrical aggregates that can form at higher surfactant concentrations.

Vesicles: Closed, bilayer structures with an aqueous core, similar in structure to a cell membrane.

Liquid Crystalline Phases: Highly ordered structures such as hexagonal and lamellar phases that can occur at very high surfactant concentrations.

These diverse self-assembled structures arise from the principles of supramolecular chemistry, where non-covalent interactions (like hydrophobic effects and hydrogen bonding) guide the spontaneous organization of molecules into functional architectures. acs.org The ability to form these varied structures is critical for many applications, from drug delivery to the formulation of complex fluids.

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonyms/Related Terms |

|---|---|

| This compound | Dodecyl pyroglutamate, Dodecyl-L-pyroglutamate |

| L-Pyroglutamic acid | 5-oxo-L-proline, Pidolic acid |

| Ceramides | N/A |

| Cholesterol | N/A |

| Free fatty acids | N/A |

Biochemical Transformations and Enzymatic Contexts of 5 Oxo L Proline Metabolism

Enzymatic Hydrolysis of 5-Oxo-L-Proline (Pyroglutamate Hydrolase)

The hydrolysis of the internal amide bond of 5-oxo-L-proline to form L-glutamate is an energetically unfavorable process. pnas.org To overcome this, most organisms from bacteria to mammals utilize an ATP-dependent 5-oxoprolinase (EC 3.5.2.9). nih.govwikipedia.org This enzyme couples the hydrolysis of ATP to ADP and inorganic phosphate (B84403) to drive the decyclization reaction forward. nih.gov However, a novel class of ATP-independent 5-oxoprolinases has also been discovered in certain bacteria. nih.govjst.go.jp

Researchers have successfully purified and characterized 5-oxoprolinases from various sources, revealing different subunit compositions and properties.

ATP-Independent 5-Oxoprolinase from Alcaligenes faecalis : A novel type of 5-oxoprolinase that does not require ATP was isolated from the soil bacterium Alcaligenes faecalis N-38A. tandfonline.comoup.com The enzyme was purified to homogeneity, showing a 9770-fold increase in specific activity with a final yield of 16.6%. tandfonline.com Characterization by SDS-PAGE and gel filtration estimated its molecular weight to be 47,000 Da, suggesting it functions as a monomeric protein. nih.govresearchgate.net This enzyme is highly specific for L-pyroglutamate and its activity is independent of metal ions. jst.go.jptandfonline.com

Interactive Data Table: Purification of 5-Oxoprolinase from A. faecalis N-38A

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (n-fold) |

| Cell-free extract | 100,000 | 1,200 | 0.012 | 100 | 1 |

| Ammonium sulfate (B86663) | 25,000 | 1,100 | 0.044 | 91.7 | 3.7 |

| DEAE-Sepharose | 2,100 | 950 | 0.45 | 79.2 | 37.5 |

| Butyl-Toyopearl | 250 | 750 | 3.0 | 62.5 | 250 |

| Hydroxyapatite | 45 | 600 | 13.3 | 50.0 | 1108 |

| Phenyl-Superose | 10.3 | 200 | 116.5 | 16.6 | 9770 |

ATP-Dependent 5-Oxoprolinase from Prokaryotes : In many prokaryotes, such as Bacillus subtilis and Escherichia coli, the ATP-dependent 5-oxoprolinase is a complex composed of three different subunits: PxpA, PxpB, and PxpC. nih.gov Reconstitution of the active enzyme requires the presence of all three recombinant proteins. nih.gov

ATP-Dependent 5-Oxoprolinase from Eukaryotes : The enzyme purified from rat kidney is a larger, more complex protein with a molecular weight of approximately 325,000 Da. tandfonline.com Its activity is absolutely dependent on ATP, Mg²⁺, and K⁺ ions. nih.govtandfonline.com

Kinetic studies have been essential in understanding the efficiency and reaction dynamics of 5-oxoprolinases. A sensitive fluorimetric assay based on HPLC has been developed to determine these parameters in both purified preparations and crude cell extracts. nih.gov

For the well-studied ATP-dependent enzyme from rat kidney, the Michaelis constant (Km) for 5-oxoproline was found to be less than 0.1 mM, and the Km for ATP was approximately 0.1 mM, indicating a high affinity for both substrates. pnas.org The reaction equilibrium lies strongly in favor of glutamate (B1630785) formation at a physiological pH of 7.8. nih.govexlibrisgroup.com

In contrast, the ATP-independent enzyme from A. faecalis has a reversible reaction. The equilibrium constant (Keq) was determined to be approximately 0.035, which indicates that the equilibrium favors the cyclization of L-glutamate to form 5-oxo-L-proline. nih.gov This highlights the thermodynamic challenge of the ring-opening reaction and explains the necessity of ATP coupling in mammalian systems. pnas.org

Interactive Data Table: Kinetic and Thermodynamic Parameters

| Enzyme Source | Type | Km (5-oxo-L-proline) | Km (ATP) | Optimal pH | Keq ([L-glutamate]/[5-oxo-L-proline]) |

| Rat Kidney | ATP-dependent | < 0.1 mM | ~0.1 mM | 7.8 | Markedly > 1 |

| A. faecalis | ATP-independent | N/A | N/A | 7.4 | ~0.035 |

Studies using ¹⁸O-labeled substrates provided insight into the chemical mechanism. nih.gov The findings are consistent with a mechanism involving the phosphorylation of 5-oxo-L-proline by ATP on its amide carbonyl oxygen. This creates a highly labile phosphorylated intermediate, which is subsequently hydrolyzed to form γ-glutamyl phosphate. Finally, this second intermediate is hydrolyzed to L-glutamate and inorganic phosphate. nih.gov This mechanism effectively uses the free energy of ATP hydrolysis to drive the cleavage of the stable amide bond. nih.gov The enzyme requires both magnesium (or manganese) and potassium (or ammonium) ions for activity. nih.govexlibrisgroup.com

Structural bioinformatics has been used to probe the structure-function relationships of the prokaryotic 5-oxoprolinase subunits. nih.gov The PxpA subunit, whose exact role was previously unknown, has been shown to adopt a non-canonical TIM barrel fold. This structure contains conserved amino acid residues organized into motifs within a C-terminal groove. nih.gov

This analysis suggests that the PxpBC complex catalyzes the initial phosphorylation of 5-oxoproline. The PxpA subunit is then responsible for the final two steps: the decyclization of the phosphorylated intermediate to γ-glutamylphosphate and its subsequent dephosphorylation to L-glutamate. nih.gov It is hypothesized that the full PxpABC complex employs a substrate channeling mechanism, where a tunnel is formed upon ligand binding to protect the unstable intermediates from the aqueous environment. nih.gov

Integration within Broader Metabolic Pathways of Amino Acids (Focus on chemical conversion, not biological effect)

The hydrolysis of 5-oxo-L-proline is a critical step in the γ-glutamyl cycle. nih.gov This cycle connects glutathione (B108866) metabolism with amino acid transport. In the cycle, glutathione is broken down to form a γ-glutamyl amino acid, which is then converted to 5-oxo-L-proline and a free amino acid. nih.govnih.gov The 5-oxoprolinase reaction salvages the glutamate moiety from 5-oxo-L-proline, allowing it to be used for the resynthesis of glutathione. nih.gov

When 5-oxoprolinase is inhibited, 5-oxo-L-proline accumulates in tissues and is excreted in the urine. nih.gov This accumulation is significantly increased when amino acids are administered simultaneously, providing strong evidence for the cycle's function in vivo. nih.gov Beyond the γ-glutamyl cycle, the proline catabolic pathway can also lead to the formation of L-glutamate. Proline is oxidized to Δ¹-pyrroline-5-carboxylate (P5C), which exists in equilibrium with L-glutamate-γ-semialdehyde. This is then further oxidized to L-glutamate, which can enter the citric acid cycle or be used in other biosynthetic pathways. creative-proteomics.comyoutube.com Therefore, the conversion of 5-oxo-L-proline represents a key junction, linking the metabolism of glutathione, glutamate, and proline.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Comprehensive Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)

Spectroscopic analysis is fundamental to the structural elucidation of Dodecyl 5-oxo-L-prolinate, providing a fingerprint of its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers an unambiguous confirmation of the molecular structure by mapping the hydrogen (¹H) and carbon (¹³C) frameworks. For this compound, the ¹H-NMR spectrum is characterized by distinct signals corresponding to the pyroglutamate (B8496135) ring and the dodecyl ester chain. The ¹³C-NMR spectrum complements this by identifying each unique carbon atom in the molecule. creative-proteomics.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

Predicted values are based on the analysis of similar long-chain esters and pyroglutamate structures.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyroglutamate C=O (Amide) | - | ~178 |

| Pyroglutamate C=O (Ester) | - | ~172 |

| Pyroglutamate α-CH | ~4.2 | ~57 |

| Pyroglutamate β-CH₂ | ~2.2-2.4 | ~29 |

| Pyroglutamate γ-CH₂ | ~2.3-2.5 | ~25 |

| Ester -OCH₂- | ~4.1 | ~65 |

| Ester -OCH₂CH₂ - | ~1.6 | ~28 |

| Alkyl Chain -(CH₂)₉- | ~1.2-1.4 | ~22-32 |

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands for the ester and lactam carbonyl groups, the N-H bond of the lactam, and the C-H bonds of the long alkyl chain.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Lactam N-H | Stretch | 3200-3300 |

| Alkyl C-H | Stretch | 2850-2960 |

| Ester C=O | Stretch | ~1735 |

| Lactam C=O | Stretch | ~1690 |

UV-Visible (UV-Vis) Spectroscopy is used to detect chromophores within a molecule. This compound lacks conjugated double bonds or aromatic systems, which are typically required for significant UV-Vis absorbance. Therefore, the compound is not expected to exhibit strong absorption in the 200-800 nm range, rendering this technique more suitable for quantitative analysis if a suitable chromophore were introduced via derivatization.

High-Resolution Mass Spectrometry and Fragmentation Analysis (e.g., LC-ESI-MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. creative-proteomics.com Coupled with a separation technique like Liquid Chromatography (LC) and using a soft ionization method such as Electrospray Ionization (ESI), it becomes a powerful tool for both identification and quantification.

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion, yielding a characteristic pattern that confirms the structure. The fragmentation of this compound under ESI-MS/MS conditions would likely involve initial cleavage at the ester bond, which is a common pathway for such molecules. unl.ptnih.gov This would result in the loss of the dodecyl group or the neutral loss of dodecene, followed by characteristic fragmentation of the remaining pyroglutamic acid structure.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₇H₃₂NO₃ | 298.2377 | Protonated Molecular Ion |

| [M-C₁₂H₂₄]⁺ | C₅H₈NO₃ | 130.0499 | Loss of dodecene |

Advanced Chromatographic Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound. nih.gov Given the compound's lipophilic nature due to the long alkyl chain, a reversed-phase method is most appropriate. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water would effectively separate the compound from more polar or less polar impurities. aocs.orgcerealsgrains.org Detection can be achieved using a UV detector at a low wavelength (~210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Gas Chromatography (GC) can also be employed, particularly when coupled with a mass spectrometer (GC-MS). mdpi.comnih.gov Due to the relatively high molecular weight and potential for thermal degradation, a high-temperature capillary column and appropriate temperature programming would be necessary. Derivatization of the lactam N-H group could be performed to increase volatility and improve peak shape if required. researchgate.net This method is highly sensitive and provides excellent separation for purity analysis and identification of volatile impurities.

Calorimetric and Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques provide critical information on the physical properties, stability, and purity of this compound.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions as a function of temperature. For this compound, a DSC thermogram would reveal a sharp endothermic peak corresponding to its melting point. mdpi.com The temperature and enthalpy of melting are characteristic physical constants of the pure compound. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point, making DSC a valuable tool for purity assessment. nih.gov

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature. A TGA curve for this compound would show the onset temperature of thermal decomposition. nih.gov Long-chain esters are generally stable at elevated temperatures, with decomposition often occurring above 200°C. researchgate.net TGA can determine the thermal stability of the compound and identify the presence of volatile impurities or residual solvents, which would be observed as mass loss at lower temperatures. mdpi.com

Biophysical Methods for Macromolecular Interaction Analysis (e.g., Ultracentrifugation, Isoelectric Focusing)

While the aforementioned techniques characterize the this compound molecule itself, biophysical methods are employed to study its interactions with larger biological macromolecules, such as proteins.

Analytical Ultracentrifugation (AUC) is a powerful technique for studying the size, shape, and interactions of molecules in solution. iaanalysis.com In the context of this compound, AUC, particularly through sedimentation velocity experiments, could be used to determine if the compound binds to a target protein. portlandpress.combeckman.com The formation of a complex between the small molecule and the protein would result in a change in the protein's sedimentation coefficient, providing evidence of an interaction and allowing for the characterization of binding stoichiometry and affinity. beckman.com

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of Dodecyl 5-oxo-L-prolinate, MD simulations can provide a detailed understanding of its conformational flexibility and its behavior at interfaces, such as oil-water or air-water interfaces, which is particularly relevant for its applications as a surfactant or emulsifier.

Simulations would typically involve placing a model of this compound in a simulated environment (e.g., a box of water molecules or at the interface of two immiscible liquids) and then calculating the forces between the atoms and their subsequent motion over time. This allows for the observation of how the molecule behaves on a microscopic level.

Conformational Analysis: The dodecyl chain, being a long alkyl chain, has numerous rotational degrees of freedom, leading to a vast number of possible conformations. MD simulations can explore this conformational space to identify the most stable or frequently occurring conformations in different environments. For instance, in an aqueous solution, the dodecyl tail is likely to adopt a more compact conformation to minimize its contact with water, while the polar 5-oxo-L-prolinate head group will be solvated by water molecules.

The table below summarizes the expected outcomes from MD simulations of this compound in different environments.

| Environment | Expected Conformation of Dodecyl Chain | Orientation of Head Group | Potential for Aggregation |

| Aqueous Solution | Compact/coiled to minimize hydrophobic exposure | Solvated by water molecules | High (micelle formation) |

| Oil Phase | Extended | Minimally solvated | Low |

| Oil-Water Interface | Extended into the oil phase | Anchored in the aqueous phase | Moderate (interfacial layer formation) |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about the distribution of electrons within this compound, which in turn governs its chemical properties.

Electronic Structure: DFT calculations can determine the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. For this compound, the electron density is expected to be higher around the oxygen and nitrogen atoms of the 5-oxo-L-prolinate ring due to their higher electronegativity.

Reactivity: DFT can be used to calculate various reactivity descriptors. For instance, the electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The carbonyl groups in the 5-oxo-L-prolinate ring are expected to be electrophilic sites, while the nitrogen atom could act as a nucleophilic site, although its reactivity is reduced due to its amide nature. The principles of using DFT to analyze reactivity have been demonstrated in studies of other molecules, such as allyl mercaptan and its derivatives, where DFT was used to compare the reactivity of different functional groups nih.gov.

The following table presents a hypothetical summary of electronic properties of this compound that could be obtained from DFT calculations.

| Property | Predicted Value/Characteristic | Implication |

| HOMO Energy | Relatively low | Indicates moderate electron-donating ability |

| LUMO Energy | Relatively high | Indicates moderate electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Suggests good chemical stability |

| Electrostatic Potential | Negative potential around carbonyl oxygens | Likely sites for interaction with cations |

Computational Prediction of Structure-Property Relationships and Energetics

Computational methods can be used to predict various physical and chemical properties of this compound based on its molecular structure. These predictions are valuable for screening potential applications and for understanding the underlying molecular basis of its macroscopic behavior.

Structure-Property Relationships: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of this compound with its properties, such as its boiling point, viscosity, and solubility. These models are typically built using a database of compounds with known properties and a set of molecular descriptors calculated from their structures. While specific QSPR models for this compound are not published, general models for esters and amides could provide reasonable estimates.

Energetics: The energetics of different conformations and aggregation states can be calculated to understand their relative stabilities. For example, the energy of formation of a this compound micelle from individual molecules in water (the free energy of micellization) can be computationally estimated. This value is crucial for determining the critical micelle concentration (CMC), a key parameter for surfactants.

The table below outlines some key properties of this compound and the computational methods that could be used to predict them.

| Property | Computational Method | Relevance |

| LogP (Octanol-Water Partition Coefficient) | Group contribution methods, molecular mechanics | Predicts hydrophobicity and environmental fate |

| Solubility | Solvation models (e.g., COSMO-RS) | Important for formulation and application |

| Heat of Formation | Quantum mechanics (e.g., DFT) | Fundamental thermodynamic property |

| Conformational Energy | Molecular mechanics, quantum mechanics | Determines the most stable molecular shapes |

In Silico Modeling of Adsorption and Interaction Mechanisms at Interfaces

In silico modeling can provide a molecular-level picture of how this compound adsorbs and interacts at various interfaces. This is particularly important for its role in applications such as emulsification, corrosion inhibition, and drug delivery.

Adsorption at Interfaces: The adsorption of this compound at an interface, for instance, a metal surface in the context of corrosion inhibition, can be modeled using a combination of MD simulations and quantum mechanics. MD simulations can show the dynamic process of how the molecules approach and arrange themselves on the surface, while quantum mechanics can provide detailed information about the chemical bonds or strong interactions that may form between the molecule and the surface atoms.

Interaction Mechanisms: The specific interactions that drive the adsorption process can be elucidated. For this compound, it is plausible that the polar 5-oxo-L-prolinate head group, with its carbonyl and amide functionalities, can interact with polar surfaces or metal ions through electrostatic interactions and hydrogen bonding. The dodecyl tail would likely play a role in forming a protective hydrophobic layer. For example, in silico modeling of the interaction of similar amphiphilic molecules with lipid membranes has been used to understand their potential as drug delivery carriers nih.gov.

The following table summarizes the potential interaction mechanisms of this compound at different types of interfaces, as could be predicted by in silico modeling.

| Interface Type | Primary Interaction of Head Group | Role of Dodecyl Tail | Potential Application |

| Oil-Water | Hydrogen bonding and dipole-dipole interactions with water | Van der Waals interactions with oil | Emulsifier, surfactant |

| Air-Water | Hydrogen bonding with water | Forms a hydrophobic layer at the surface | Foaming agent |

| Metal Surface | Coordination with metal ions, electrostatic interactions | Forms a protective hydrophobic barrier | Corrosion inhibitor |

| Lipid Bilayer | Insertion into the bilayer, interactions with lipid head groups | Intercalation within the hydrophobic core | Drug delivery, membrane permeation enhancer |

Exploration of Non Clinical and Industrial Applications

Cosmetic Science Formulations: Investigating Delivery Systems and Formulation Stability

In the cosmetics industry, Dodecyl 5-oxo-L-prolinate is valued as a skin-conditioning agent, hair-conditioning agent, and emulsifier. Its molecular structure, featuring both hydrophilic (the pyroglutamate (B8496135) head) and lipophilic (the dodecyl tail) moieties, allows it to improve the texture and feel of cosmetic formulations. Furthermore, it is recognized for its moisturizing and anti-static properties.

The compound's ability to interact with the stratum corneum, the outermost layer of the skin, has led to investigations into its potential as a penetration enhancer in transdermal delivery systems. This property is crucial for the effective delivery of active ingredients in cosmetic and dermatological products. The stability of formulations containing this compound is a key area of research, with a focus on how it maintains the integrity and efficacy of products over time.

| Property | Function | Application in Cosmetics |

| Skin Conditioning | Moisturizes and improves skin texture | Creams, lotions, and serums |

| Hair Conditioning | Reduces static and improves manageability | Shampoos and conditioners |

| Emulsifier | Stabilizes oil and water mixtures | A wide range of cosmetic formulations |

| Penetration Enhancer | Facilitates the delivery of active ingredients | Advanced skincare and transdermal products |

Materials Science: Role in Surfactant Systems and Advanced Materials Development

The amphiphilic nature of this compound makes it an effective surfactant. Surfactants derived from amino acids, such as L-proline, are of particular interest due to their biocompatibility and biodegradability. Research into L-proline derivative surfactants has demonstrated their ability to reduce surface tension and form micelles in aqueous solutions.

One study found that dodecyl L-prolinate exhibited excellent surface active properties, with a critical micelle concentration (cmc) of 2.0 × 10⁻⁴ mol/L and a surface tension of 28.5 mN/m at the cmc. These properties are fundamental to their application in creating stable emulsions and foams, which are essential in various material science applications. The self-assembling properties of these molecules are also being explored for the development of novel biomaterials.

| Surfactant Derivative | Critical Micelle Concentration (cmc) (mol/L) | Surface Tension at cmc (γcmc) (mN/m) |

| Dodecyl L-prolinate | 2.0 × 10⁻⁴ | 28.5 |

| N-dodecyl-L-proline methyl ester hydrochloride | 1.2 × 10⁻³ | 32.5 |

| Dodecyl L-prolinate hydrochloride | 1.5 × 10⁻³ | 30.2 |

Biocatalysis and Sustainable Chemical Process Development

The use of amino acid-based compounds in biocatalysis aligns with the principles of green chemistry. These compounds are derived from renewable resources and are often biodegradable, reducing their environmental impact. In the context of biocatalysis, derivatives of L-proline can be used as chiral selectors in enantioselective separation processes, such as capillary electrophoresis. This is significant for the pharmaceutical industry, where the separation of enantiomers is often a critical step in drug development. The development of surfactants from L-proline also contributes to more sustainable chemical processes by providing bio-based alternatives to traditional petroleum-derived surfactants.

Potential in Agricultural Chemical Research as a Derivative

Research has extended into the synthesis and evaluation of L-proline derivatives for their potential applications in agriculture. Studies have investigated the herbicidal, antifungal, insecticidal, and antibacterial activities of various L-proline derivatives. While direct research on the agricultural applications of this compound is limited, the broader investigation into L-proline derivatives suggests a potential avenue for future research. The development of new agrochemicals with improved efficacy and more favorable environmental profiles is a constant goal in agricultural science, and bio-based molecules are a promising area of exploration.

Future Research Directions and Emerging Paradigms

Development of Innovative and Sustainable Synthetic Strategies

The future synthesis of Dodecyl 5-oxo-L-prolinate is geared towards greener and more efficient methodologies, moving away from conventional chemical processes. A significant area of focus is the optimization of biocatalysis. Research has demonstrated the feasibility of synthesizing dodecyl pyroglutamate (B8496135) through enzymatic processes, offering a sustainable alternative to chemical catalysis.

Future research will likely concentrate on:

Enzyme Immobilization: Developing robust immobilization techniques to improve the reusability and stability of lipases, thereby reducing process costs.

Solvent-Free Systems: Exploring reactions in solvent-free or green solvent systems to further minimize environmental impact.

One-Pot Syntheses: Designing one-pot enzymatic reactions that combine the synthesis of the pyroglutamic acid ester and its subsequent functionalization, improving process efficiency.

A comparative study has highlighted the potential of biocatalysis over traditional chemical methods. For instance, the lipase-catalyzed synthesis of dodecyl pyroglutamate achieved a molar yield of 79%, surpassing the 69% yield obtained using an ion exchange resin like Amberlyst IR120H under similar conditions. nih.govresearchgate.net

| Catalyst | Reaction Time (hours) | Molar Yield (%) |

|---|---|---|

| Lipase (B570770) (from Candida antarctica B) | 6 | 73 |

| Lipase (from Candida antarctica B) - Optimized | - | 79 |

| Amberlyst IR120H Resin (Chemical Catalyst) | - | 69 |

Deeper Understanding of Complex Interfacial Phenomena at a Molecular Level

This compound belongs to the class of N-acyl amino acid surfactants, which are known for their excellent interfacial properties. researchgate.net A deeper, molecular-level understanding of how these molecules behave at interfaces is crucial for designing novel applications. The amphiphilic nature of these compounds, with a polar head group derived from pyroglutamic acid and a nonpolar dodecyl tail, allows them to modify surface and interfacial tension. nih.gov

Future research in this area will likely involve advanced analytical techniques to probe these interfacial phenomena. Key areas of investigation include:

Adsorption Dynamics: Studying the kinetics of adsorption at liquid-air and liquid-liquid interfaces to understand how quickly these surfactants can stabilize emulsions and foams.

Molecular Packing: Investigating the arrangement and packing of this compound molecules at interfaces to determine how this affects the properties of thin films and membranes.

Interaction with Biomolecules: Exploring the interactions of these surfactants with proteins and lipids, which is critical for applications in personal care and drug delivery.

The presence of an amide bond in the structure of N-acyl amino acids can facilitate hydrogen bonding, which influences their aggregation behavior in aqueous solutions. researchgate.net Understanding these interactions at a molecular level will be key to controlling their self-assembly into micelles, vesicles, and other nanostructures.

Rational Design of Next-Generation Pyrrolidone Carboxylic Acid Esters for Targeted Applications

The structural versatility of pyrrolidone carboxylic acid esters allows for the rational design of next-generation molecules with tailored properties for specific applications. By modifying the length and branching of the alkyl chain, as well as the functionality of the pyrrolidone ring, new compounds with enhanced performance can be developed.

Future design strategies will likely focus on:

Structure-Property Relationships: Establishing clear relationships between the molecular structure of pyrrolidone carboxylic acid esters and their functional properties, such as emulsifying power, detergency, and antimicrobial activity.

Biodegradability by Design: Incorporating features into the molecular structure that enhance biodegradability without compromising performance. The ester linkage in these compounds is susceptible to hydrolysis, contributing to their environmental degradation. nih.gov

Multi-functional Surfactants: Designing esters that possess multiple functionalities, such as combined cleansing and conditioning properties in personal care products or acting as both a surfactant and a carrier for active ingredients in pharmaceutical formulations.

The synthesis of a variety of N-acyl amino acid surfactants has shown that their surface-active properties are dependent on both the amino acid structure and the hydrophobic chains. researchgate.net This provides a foundation for the targeted design of new pyrrolidone carboxylic acid esters.

Integration of Multiscale Computational Approaches for Predictive Modeling

Multiscale computational modeling is an emerging paradigm that can significantly accelerate the design and development of new materials. By integrating quantum mechanics, molecular dynamics, and coarse-grained simulations, it is possible to predict the properties and behavior of molecules like this compound from the atomic to the macroscopic scale.

Future computational research will be instrumental in:

Predicting Interfacial Behavior: Using molecular dynamics simulations to model the self-assembly of these surfactants at interfaces and predict properties such as critical micelle concentration (CMC) and surface tension. scholaris.ca

Screening Novel Candidates: Employing high-throughput computational screening to evaluate the potential performance of a large number of virtual pyrrolidone carboxylic acid ester derivatives before their synthesis, saving time and resources.

Understanding Reaction Mechanisms: Using quantum mechanical calculations to elucidate the mechanisms of enzymatic and chemical synthesis, aiding in the design of more efficient catalytic processes.

Molecular dynamics simulations have already been used to study the conformational dynamics of pyroglutamylated peptides, providing insights into how this modification affects their structure and aggregation. nih.gov Similar approaches can be applied to this compound to understand its behavior in various environments.

Q & A

Q. What are the established methods for synthesizing Dodecyl 5-oxo-L-prolinate, and how can reaction conditions be optimized?

this compound is synthesized via esterification of 5-oxo-L-proline with dodecyl alcohol, typically using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key parameters include temperature control (40–60°C), solvent selection (e.g., toluene for azeotropic water removal), and molar ratios (1:1.2 for acid:alcohol). Purity is assessed via HPLC or LC-MS to minimize by-products like unreacted alcohol or acid .

Q. How can researchers characterize the physicochemical properties of this compound?

Critical properties include:

- Density/Viscosity : Measure using a vibrating-tube densimeter and rotational viscometer at 298.15–343.15 K, as demonstrated for analogous prolinate esters .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures.

- Spectroscopic Identification : Use H/C NMR for ester linkage confirmation and FTIR for carbonyl (C=O) stretching at ~1740 cm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow EN 374-standard gloves (nitrile), safety goggles, and fume hoods to avoid skin/eye contact. Use local exhaust ventilation and avoid aqueous discharge due to potential surfactant bioaccumulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surfactant behavior of this compound across studies?

Discrepancies in critical micelle concentration (CMC) or solubility may arise from impurities, solvent polarity, or temperature. Standardize assays:

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under varying pH conditions?

Design pH-buffered solutions (pH 2–12) and incubate at 37°C. Monitor ester hydrolysis via:

Q. How can structure-activity relationship (SAR) studies elucidate the biological role of the dodecyl chain in this compound?

Synthesize analogs with varying alkyl chain lengths (C8–C18) and evaluate:

- Membrane Permeability : Franz cell assays with synthetic lipid bilayers.

- Enzymatic Interactions : Molecular docking with proline-metabolizing enzymes (e.g., proline dehydrogenase). Correlate chain length with bioactivity using regression models .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies involving this compound?

Use nonlinear regression (e.g., Hill equation) to calculate IC values. Validate with ANOVA for inter-group variability and principal component analysis (PCA) for multi-parametric datasets. Address outliers via Grubbs’ test .

Q. How can researchers differentiate between surfactant-induced cytotoxicity and intrinsic cellular toxicity in vitro?

Employ dual-assay strategies:

- Membrane Integrity : Lactate dehydrogenase (LDH) release vs. surfactant concentration.

- Metabolic Activity : MTT assay to compare viability trends. Normalize data to untreated controls and reference non-ionic surfactants (e.g., Tween-80) .

Literature and Methodology Integration